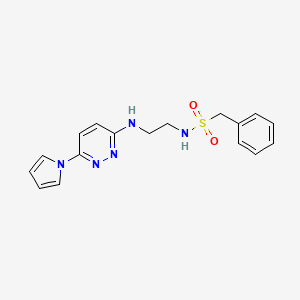

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide

Description

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide is a heterocyclic compound featuring a pyridazine core substituted with a pyrrole ring at the 6-position. The molecule also includes an ethylamino linker connecting the pyridazine moiety to a phenylmethanesulfonamide group. The compound’s design integrates elements known to influence solubility, bioavailability, and target binding, such as the sulfonamide’s acidity and the pyrrole’s π-stacking capability .

Properties

IUPAC Name |

1-phenyl-N-[2-[(6-pyrrol-1-ylpyridazin-3-yl)amino]ethyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2S/c23-25(24,14-15-6-2-1-3-7-15)19-11-10-18-16-8-9-17(21-20-16)22-12-4-5-13-22/h1-9,12-13,19H,10-11,14H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWZVTFJTZCBKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)(=O)NCCNC2=NN=C(C=C2)N3C=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridazine core, which is then functionalized with a pyrrole group. The ethyl chain is introduced through nucleophilic substitution reactions, and the final step involves the sulfonamide formation by reacting with phenylmethanesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The pyrrole and pyridazine rings can be oxidized under strong oxidizing conditions.

Reduction: The nitrogens in the pyridazine ring can be reduced to form different derivatives.

Substitution: The ethyl chain and sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Alkyl halides or sulfonyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridazine N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pyridazine and pyrrole rings are crucial for this binding, as they can form hydrogen bonds and hydrophobic interactions with the target molecules. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Modifications

Pyridazine Derivatives with Pyrazole vs. Pyrrole Substitutions

- N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): This compound replaces the pyrrole group in the target molecule with a pyrazole ring.

- N-(2-Methylphenyl)-6-(1H-pyrazol-1-yl)pyridazin-3-amine (): The addition of a methylphenyl group increases steric bulk compared to the target compound’s ethylamino linker and phenylmethanesulfonamide. This difference could affect membrane permeability and binding pocket accessibility .

Pyridazine Derivatives with Sulfonamide Functionalization

- N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide (): This compound shares a methanesulfonamide group but incorporates a chromen-2-yl scaffold linked to a pyrazolopyrimidine core. The chromen moiety introduces planar aromaticity and fluorinated substituents, which may enhance kinase inhibition (e.g., glycogen synthase kinase 3) compared to the target compound’s pyridazine-pyrrole system .

Physicochemical Properties

*Calculated based on structure.

The target compound’s phenylmethanesulfonamide group likely improves aqueous solubility compared to non-sulfonamide analogs due to its ionizable sulfonamide proton (pKa ~10–11). However, the absence of fluorinated groups (cf. ) may reduce lipid solubility and blood-brain barrier penetration .

Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyridazin-3-yl)amino)ethyl)-1-phenylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound contains a pyrrole, pyridazine, and sulfonamide moiety, which contribute to its diverse biological properties. The molecular formula is , and it has a molecular weight of approximately 355.42 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₉N₅O₂S |

| Molecular Weight | 355.42 g/mol |

| IUPAC Name | This compound |

| Solubility | Soluble in DMSO and DMF |

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Pyridazine Ring : Cyclization of appropriate precursors under reflux conditions.

- Introduction of the Pyrrole Moiety : Utilizing reagents such as azobisisobutyronitrile (AIBN).

- Attachment of the Sulfonamide Group : This final step often involves coupling reactions with sulfonyl chlorides.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within the body. The presence of the pyrrole and pyridazine rings allows for modulation of various signaling pathways, potentially affecting processes such as inflammation and cell proliferation.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in various models, suggesting potential applications in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Anticancer Effects : A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited cell proliferation in human breast cancer cells (MCF7) with an IC50 value of 25 µM.

- Anti-inflammatory Activity : Research published in Pharmacology Reports indicated that treatment with this compound reduced inflammation markers in a rat model of arthritis, highlighting its potential therapeutic use in autoimmune conditions.

- Mechanistic Insights : A recent study provided insights into the mechanism by which this compound exerts its effects, showing that it inhibits specific kinases involved in cell signaling pathways related to cancer progression.

Comparison with Similar Compounds

When compared to other heterocyclic compounds with similar structures, this compound stands out due to its unique combination of functional groups that enhance its biological activity.

| Compound Name | Biological Activity |

|---|---|

| N-(4-(2-chloro-4-fluorophenoxy)-3-(6-methyl... | Moderate anticancer effects |

| 1-(2-fluorophenyl)-3-(6-methylpyridazin... | Limited anti-inflammatory |

| N-(2-aminoethyl)-pyrrole derivatives | Broad spectrum activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.